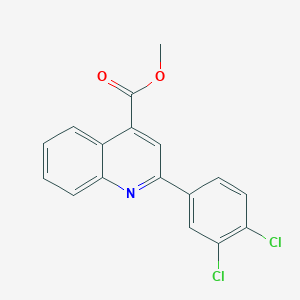![molecular formula C30H30N2O4 B331980 10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331980.png)
10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .
Métodos De Preparación
The synthesis of 10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 174–176°C and a reaction time of around 30 minutes . The yield of the product is generally high, around 85% .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Investigated for its binding abilities towards the benzodiazepine binding site on GABA A receptors.
Medicine: Evaluated for its anxiolytic and antioxidant properties, showing potential as a therapeutic agent for anxiety disorders
Industry: Potential use in the development of new pharmaceutical formulations
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the enhancement of GABAergic transmission .
Comparación Con Compuestos Similares
Compared to other benzodiazepine derivatives, 10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and its potential antioxidant properties. Similar compounds include:
Diazepam: A well-known anxiolytic benzodiazepine.
Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects
Propiedades
Fórmula molecular |
C30H30N2O4 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
5-benzoyl-6-(2,3-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O4/c1-30(2)17-22-26(24(33)18-30)27(20-13-10-16-25(35-3)28(20)36-4)32(23-15-9-8-14-21(23)31-22)29(34)19-11-6-5-7-12-19/h5-16,27,31H,17-18H2,1-4H3 |
Clave InChI |
IUPLNNRZJPUNFT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B331897.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331898.png)
![PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B331902.png)


![Ethyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331907.png)
![10-[(4-chlorophenyl)acetyl]-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331910.png)

![ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B331914.png)

![5-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B331917.png)
![3-bromo-5-(4-bromophenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331918.png)
![4-cyano-5-{[(2,4-dimethylphenoxy)acetyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B331920.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B331921.png)
